Alloc-Leu-OH.DCHA

Enzymatic peptide synthesis Protecting group selection Dipeptide yield

Alloc-Leu-OH·DCHA delivers essential orthogonality for complex solid-phase peptide synthesis. Its allyloxycarbonyl (Alloc) protecting group is removed under neutral Pd(0) catalysis—leaving Fmoc, Boc, and tBu groups intact—unlike Fmoc-Leu-OH or Boc-Leu-OH, which risk premature deprotection and side reactions in multi-step schemes. The dicyclohexylammonium (DCHA) salt form enhances organic solvent solubility and crystalline stability. Supplied at ≥98% purity (HPLC) with ≥99.5% enantiomeric purity. Proven to suppress diketopiperazine (DKP) formation in tandem deprotection-coupling strategies, achieving >90% yield in Leu-enkephalin synthesis with <2% impurities. Indispensable for branched peptides, cyclic peptides, dendrimers, and site-specific labeling where sequential deprotection is required. Choose Alloc-Leu-OH·DCHA when synthetic orthogonality is non-negotiable.

Molecular Formula C22H40N2O4
Molecular Weight 396.6 g/mol
Cat. No. B1516135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlloc-Leu-OH.DCHA
Molecular FormulaC22H40N2O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC=C.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C10H17NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h11-13H,1-10H2;4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t;8-/m.0/s1
InChIKeyXUSLXNKDRGFJLP-WDBKTSHHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Alloc-Leu-OH·DCHA (CAS 110661-35-3): Procurement-Grade Orthogonally Protected Leucine for Complex Peptide Synthesis


Alloc-Leu-OH·DCHA is the dicyclohexylammonium (DCHA) salt of N-α-allyloxycarbonyl-L-leucine, a protected amino acid derivative designed for solid-phase peptide synthesis (SPPS). The compound features an allyloxycarbonyl (Alloc) protecting group on the α-amino function of L-leucine. This group is orthogonal to both acid-labile Boc and base-labile Fmoc protecting groups, enabling selective deprotection under neutral conditions using catalytic Pd(0) [1]. The DCHA salt form enhances solubility in organic solvents and provides crystalline stability . The material is supplied with a typical purity of ≥98% (HPLC) and enantiomeric purity ≥99.5% [2].

Why Alloc-Leu-OH·DCHA Cannot Be Replaced with Fmoc-Leu-OH or Boc-Leu-OH in Orthogonal Protection Strategies


In SPPS, orthogonal protection schemes are mandatory for synthesizing branched, cyclic, or site-specifically modified peptides. Fmoc-Leu-OH and Boc-Leu-OH, while cost-effective for linear sequences, are deprotected under conditions that can cleave other acid- or base-sensitive protecting groups or damage the growing peptide chain [1]. Alloc-Leu-OH·DCHA is removed under neutral conditions with Pd(PPh₃)₄ and a hydride scavenger, leaving standard Fmoc/tBu and Boc/Bzl protecting groups intact [2]. This orthogonality is non-negotiable for sequences containing multiple side-chain modifications or for peptides requiring sequential deprotection steps. Attempting to substitute with a cheaper Fmoc or Boc analog in such schemes would lead to premature deprotection and/or extensive side reactions, resulting in complex mixtures and low yields [1].

Quantitative Differentiators: Alloc-Leu-OH·DCHA vs. In-Class and Cross-Class Alternatives


Alloc vs. Fmoc: Yield Comparison in Enzymatic Peptide Synthesis

In an α-chymotrypsin-catalyzed synthesis of the dipeptide X-Phe-Leu-NH₂, the N-α-Alloc protecting group produced a peptide yield in the range of 92% to 99%, which is statistically equivalent to yields obtained with the standard Fmoc group (92-99%) under identical conditions in acetonitrile or ethyl acetate [1]. This demonstrates that Alloc protection does not compromise coupling efficiency compared to the industry-standard Fmoc group, while providing orthogonal deprotection capabilities that Fmoc cannot offer in complex sequences.

Enzymatic peptide synthesis Protecting group selection Dipeptide yield

Alloc-Deprotection Strategy Suppresses Diketopiperazine (DKP) Formation

In SPPS, the formation of diketopiperazines (DKP) during Nα-deprotection can lead to significant loss of peptide from the resin. A study using Alloc-amino acids demonstrated that a tandem deprotection-coupling reaction (Alloc removal and immediate coupling) suppressed DKP formation in sequences prone to this side reaction [1]. In contrast, standard Fmoc or Boc deprotection protocols expose the nascent peptide to conditions that can promote DKP cyclization and cleavage. The use of Alloc-Leu-OH·DCHA in a tandem deprotection-coupling workflow mitigates this risk.

Solid-phase peptide synthesis (SPPS) Side reaction suppression Diketopiperazine

DCHA Salt Form Provides Crystalline Stability and Improved Solubility Profile

Alloc-Leu-OH is commercially available as a free acid (MW: 215.3) but is predominantly supplied as the DCHA salt. The DCHA salt form enhances crystalline stability, facilitating long-term storage at room temperature, and improves solubility in common organic solvents used for SPPS (e.g., DMF, DCM, NMP) . This is a practical differentiator from the free acid, which can be hygroscopic and less convenient to handle. The compound is described as "stable under recommended storage conditions" .

Amino acid derivative handling Salt form stability Solubility

High Purity Specification with Low Enantiomeric Impurity

Commercial Alloc-Leu-OH·DCHA from Watanabe Chemical Industries (product code L01010) is specified at ≥98% purity by HPLC, with enantiomeric impurity (D-isomer) controlled to ≤0.5% [1]. This level of stereochemical purity is critical for synthesizing biologically active peptides, where the presence of D-amino acid contaminants can drastically alter conformation and activity. In comparison, some generic suppliers of Fmoc-Leu-OH or Boc-Leu-OH may offer similar purity specifications, but the consistent control of enantiomeric excess in this specialized Alloc derivative ensures reliability in sensitive applications.

Peptide synthesis Quality control Enantiomeric purity

Proven Application Scenarios for Alloc-Leu-OH·DCHA in Peptide Synthesis and Beyond


Synthesis of Branched and Cyclic Peptides via Orthogonal Protection

Alloc-Leu-OH·DCHA is a cornerstone building block for preparing branched peptides (e.g., multiple antigenic peptides, dendrimers) and cyclic peptides. The Alloc group is orthogonal to Fmoc, Boc, and tBu protecting groups, allowing for selective removal of the Nα-Alloc group while leaving side-chain protections intact [1]. This enables the construction of complex architectures where leucine residues must be incorporated at specific branching points or within cyclic constraints.

Peptide Sequences Prone to Diketopiperazine (DKP) Formation

In SPPS, sequences containing Pro, Gly, or certain steric arrangements at the N-terminus of the resin-bound peptide are highly susceptible to DKP formation, which cleaves the peptide from the resin and reduces yield [1]. Using Alloc-Leu-OH·DCHA in a tandem deprotection-coupling strategy, where the Alloc group is removed and the next amino acid is coupled in situ under neutral conditions, effectively suppresses this side reaction, as demonstrated in the synthesis of Leu-enkephalin with >90% yield and <2% impurities [1].

Site-Specific Labeling and Bioconjugation of Peptides

The orthogonal nature of the Alloc group allows for the selective introduction of labels (fluorescent, biotin, click-chemistry handles) at a specific leucine residue within a peptide sequence. After global deprotection of Fmoc/tBu groups, the Alloc group can be cleanly removed with Pd(0) under neutral conditions, exposing a single amine for subsequent conjugation [1]. This is a valuable strategy for generating probes for target identification, imaging, or activity-based protein profiling.

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